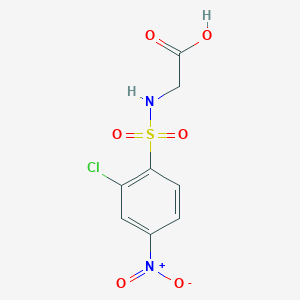

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid

Description

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid is a halogenated sulfonamide derivative featuring a chloro (-Cl) and nitro (-NO₂) group at the 2- and 4-positions of the benzene ring, respectively. The sulfonamido (-SO₂NH-) group bridges the aromatic ring to an acetic acid (-CH₂COOH) moiety. This compound is of interest in medicinal and synthetic chemistry due to the bioactivity of sulfonamides, particularly as enzyme inhibitors and anticancer agents .

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloro-4-nitrophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O6S/c9-6-3-5(11(14)15)1-2-7(6)18(16,17)10-4-8(12)13/h1-3,10H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBAFFDNRGIBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Reduction: 2-(2-Amino-4-chlorobenzenesulfonamido)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Chloro-4-nitrobenzenesulfonic acid and glycine.

Scientific Research Applications

Agricultural Applications

The compound has been identified as an effective agent against various soil-borne plant diseases. Research indicates that it possesses broad-spectrum fungicidal activity, particularly against clubroot disease affecting cruciferous vegetables such as cabbages and turnips. It also shows efficacy against other soil-borne diseases caused by fungi, such as scab in potatoes and rhizomania in sugar beets .

Key Findings:

- Controlling Agents : Effective against clubroot, scab, and powdery scab.

- Application Rates : Typically applied at rates of 0.5 to 20 kg per hectare, depending on the target disease and environmental conditions .

- Formulations : Can be utilized in various formulations including dusts, wettable powders, and granules, often mixed with carriers like clays or organic materials .

Pharmaceutical Applications

In the pharmaceutical realm, 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid is being explored for its antibacterial properties. It has shown activity against gram-positive bacteria, which could position it as a candidate for developing new antibacterial agents .

Potential Uses:

- Antibacterial Agent : Investigated for its potential to treat infections caused by resistant bacterial strains.

- Formulation Development : May be incorporated into drug formulations aimed at enhancing therapeutic efficacy against specific bacterial infections.

Data Tables

| Application Area | Specific Use Case | Efficacy/Notes |

|---|---|---|

| Agricultural | Control of clubroot in cruciferous crops | Effective at 0.5 - 20 kg/ha |

| Agricultural | Treatment of scab in potatoes | Broad-spectrum fungicidal activity |

| Pharmaceutical | Antibacterial applications | Activity against gram-positive bacteria |

Case Study 1: Control of Clubroot Disease

In a controlled field trial, the application of this compound demonstrated a significant reduction in clubroot incidence among treated crops compared to untreated controls. The compound was applied at varying rates to assess optimal efficacy.

Results:

- Reduction in disease severity by up to 70% at higher application rates.

- Improved yield and quality of cruciferous vegetables.

Case Study 2: Antibacterial Efficacy

A laboratory study evaluated the antibacterial properties of this compound against several strains of gram-positive bacteria. The results indicated notable inhibitory effects at low concentrations.

Results:

- Minimum Inhibitory Concentration (MIC) values were established, showing potential for development into a therapeutic agent.

- Further studies are needed to explore mechanisms of action and resistance profiles.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in substituents, sulfonamide/amide linkages, and aromatic ring modifications. Key examples include:

Key Observations :

- Nitro Group Positioning : The 4-nitro group in the target compound differs from 2-nitro derivatives (e.g., 2-[4-(2-nitrobenzenesulfonamido)phenyl]acetic acid), which may alter electronic distribution and reactivity .

- Linkage Type : Replacing sulfonamido with benzamido (e.g., 2-(4-nitrobenzamido)acetic acid) reduces sulfur-based polarity, affecting solubility and metabolic stability .

Physicochemical Properties

- Solubility : The acetic acid group enhances water solubility compared to ester or amide derivatives (e.g., 2-[(4-chloro-2-nitrophenyl)formamido]acetic acid) .

- Crystallinity : Structural analogs like 2-(4-bromobenzenesulfonamido)acetic acid form hydrogen-bonded dimers in the solid state, as shown by single-crystal X-ray studies (SHELX refinement, R factor = 0.058) .

Biological Activity

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid, often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure includes a nitro group, which is known for its role in various biological mechanisms, including enzyme inhibition and cytotoxicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the compound has been studied for its potential to inhibit various enzymes, which can influence cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown notable activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death. For example, it has been reported to inhibit the Bcl-2 family proteins, which play critical roles in regulating apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human lung cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Mutagenicity and Safety Profile

While exploring the biological activity of this compound, mutagenicity studies are crucial for assessing safety. The compound was tested for mutagenic potential using the Salmonella typhimurium assay. Results indicated a non-mutagenic response; however, further studies are needed to fully understand its safety profile in vivo .

Q & A

Q. What are the standard synthetic protocols for 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid, and what are the key optimization parameters to enhance yield?

Methodological Answer: The synthesis involves sulfonylation of a glycine derivative with 2-chloro-4-nitrobenzenesulfonyl chloride. Critical steps include:

- Reaction Conditions : Maintain pH 8–9 (using NaHCO₃ or triethylamine) at 0–5°C to suppress hydrolysis of the sulfonyl chloride .

- Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) .

- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and add sulfonyl chloride dropwise over 30 minutes to minimize side products .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

- FT-IR Spectroscopy : Confirm sulfonamide (S=O asymmetric stretch at 1360 cm⁻¹, symmetric stretch at 1150 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (expected [M+H]⁺ at m/z 333.9874 for C₈H₆ClN₂O₆S) .

- ¹H/¹³C NMR : Assign protons using 2D techniques (COSY, HSQC). The nitro group deshields adjacent aromatic protons (δ ~8.2–8.5 ppm) .

Advanced Research Questions

Q. How can researchers address conflicting NMR data between theoretical predictions and experimental results for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects or tautomerism. Strategies include:

- Variable-Temperature NMR : Identify rotameric interconversion of the sulfonamide group (e.g., coalescence temperature studies in DMSO-d₆) .

- DFT Calculations : Compare experimental shifts with B3LYP/6-31G(d)-predicted values (software: Gaussian or ORCA). For example, nitro group orientation significantly impacts aromatic proton shifts .

- Heteronuclear Correlation (HMBC) : Resolve ambiguities in carbonyl (C=O, δ ~170 ppm) and sulfonamide (C-S, δ ~55 ppm) connectivity .

Q. What strategies can improve the crystallization success rate for X-ray diffraction studies?

Methodological Answer: Crystallization challenges due to molecular flexibility require:

- Solvent Screening : Test mixed systems (e.g., DMSO/water, acetone/hexane) with slow evaporation rates .

- Temperature Gradients : Use vapor diffusion setups with a 4–40°C gradient to nucleate stable crystals .

- Co-Crystallization Agents : Introduce crown ethers (e.g., 18-crown-6) to stabilize specific conformations via hydrogen bonding .

- SHELX Refinement : Achieve R₁ < 0.05 by refining anisotropic displacement parameters and validating hydrogen bonds (e.g., O-H···O/N interactions) .

Q. How do electron-withdrawing substituents (Cl, NO₂) influence the compound’s reactivity in derivatization reactions?

Methodological Answer: The chloro and nitro groups:

- Activate the Sulfonamide : Enhance electrophilicity for nucleophilic substitution at the 2-chloro position (e.g., Suzuki couplings) .

- Impact Stability : Nitro groups increase susceptibility to photodegradation; store samples in amber vials at –20°C under inert atmosphere .

- Direct Functionalization : Nitro groups can be reduced to amines (H₂/Pd-C) for further derivatization, as demonstrated in related sulfonamide intermediates .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.